molecular formula C10H14ClNO B3144295 3-Chloro-4-(2-methylpropoxy)aniline CAS No. 5493-76-5

3-Chloro-4-(2-methylpropoxy)aniline

Cat. No.: B3144295
CAS No.: 5493-76-5
M. Wt: 199.68 g/mol
InChI Key: TXBJPPNVNUGOMN-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-methylpropoxy)aniline is an organic compound with the molecular formula C10H14ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a 2-methylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-methylpropoxy)aniline typically involves the reaction of 3-chloroaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-methylpropoxy)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(2-methylpropoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-methylpropoxy)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyaniline: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.

    4-Chloro-2-methylpropoxyaniline: Similar structure but with the chlorine and 2-methylpropoxy groups in different positions.

    3-Chloroaniline: Lacks the 2-methylpropoxy group.

Uniqueness

3-Chloro-4-(2-methylpropoxy)aniline is unique due to the presence of both the chlorine atom and the 2-methylpropoxy group on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity that are distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-4-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBJPPNVNUGOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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